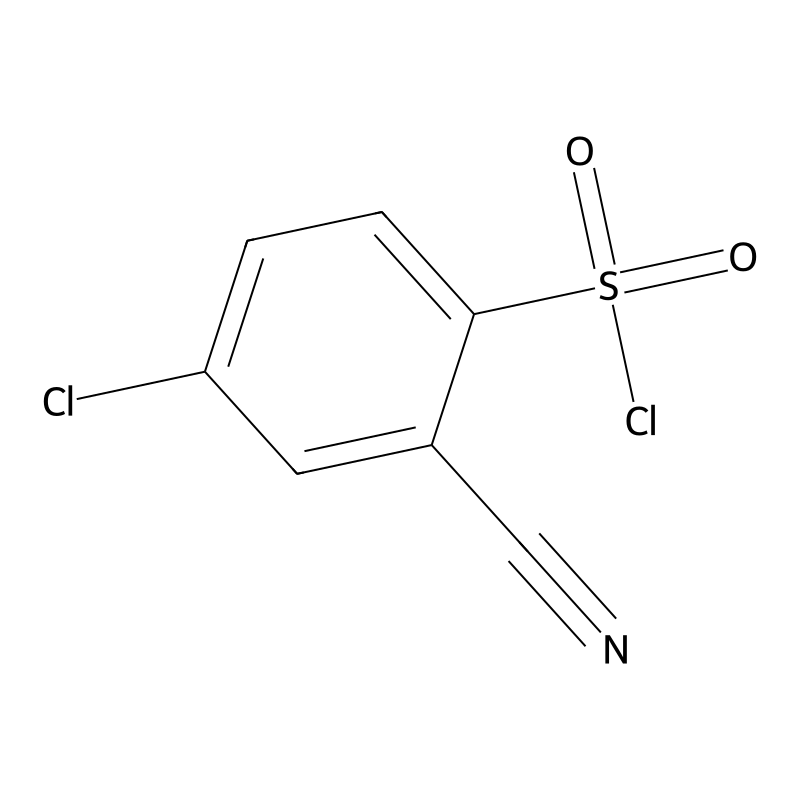4-Chloro-2-cyanobenzene-1-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic Synthesis
Methods: Typically, it reacts with alcohols or amines under basic conditions to yield sulfonates or sulfonamides, respectively. The reaction conditions are carefully controlled to prevent decomposition.
Pharmacology
Methods: It is incorporated into larger molecules through sulfonylation reactions, which are pivotal in creating new drugs with potential therapeutic effects.
Material Science
Methods: It is grafted onto polymer chains via free radical reactions, often initiated by heat or light.
Analytical Chemistry
Methods: It is bound to silica particles, which are then packed into chromatography columns.
Biochemistry
Methods: It is introduced to enzyme assays to observe its inhibitory effects on enzymatic activity.
Industrial Applications
Field: Agrochemical Synthesis
Methods: It undergoes various chemical transformations, including halogenation and cyanation, to produce the desired agrochemicals.
Results: The synthesized agrochemicals have been effective in field trials, showing significant pest and weed control at low application rates .
Beta-3 Adrenergic Receptor Modulation
Field: Biochemical Pharmacology
Methods: Derivatives of 4-Chloro-2-cyanobenzene-1-sulfonyl chloride are synthesized and tested for their ability to modulate the beta-3 adrenergic receptor.
Results: Some derivatives have shown promising activity as modulators, with potential implications for the treatment of diabetes and obesity .
Development of Analytical Reagents
Field: Analytical Chemistry
Methods: The compound is used to synthesize reagents that react with specific analytes, producing a measurable signal.
Results: The synthesized reagents have been successfully applied in assays, providing high sensitivity and specificity for the target analytes .
Synthesis of Liquid Crystals
Field: Material Science
Methods: It is used to introduce sulfonyl groups into molecules that form the basis of liquid crystals.
Results: The resulting liquid crystals display desirable electro-optical properties, suitable for use in LCDs and other display devices .
Pesticide Development
Field: Agrochemistry
Methods: It is reacted with other compounds to produce pesticides that target specific pests or pathways.
Results: The new pesticides show improved performance in controlling pests, contributing to more sustainable agricultural practices .
Fluorophore Synthesis
Methods: Through various chemical reactions, it is incorporated into molecules that exhibit fluorescence under specific conditions.
Results: The synthesized fluorophores have been used to label biological samples, providing bright and stable signals for imaging applications .
Chemical Education
Methods: Students perform experiments using this compound to learn about its reactivity and applications in synthesis.
Results: The educational use of this compound has helped students gain hands-on experience with practical organic synthesis techniques .
4-Chloro-2-cyanobenzene-1-sulfonyl chloride is an organic compound characterized by the molecular formula and a molecular weight of 236.08 g/mol. This compound features a chlorobenzene ring substituted with both a cyano group and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis. Its structure includes a chlorine atom at the para position and a cyano group at the ortho position relative to the sulfonyl chloride group, contributing to its unique chemical properties .
- Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles, such as amines, to form sulfonamides.
- Hydrolysis: In the presence of water, it can hydrolyze to form 4-chloro-2-cyanobenzenesulfonic acid.
- Coupling Reactions: It can be used in coupling reactions to synthesize more complex aromatic compounds.
These reactions highlight its utility as an electrophilic reagent in organic synthesis .
Research indicates that compounds derived from 4-chloro-2-cyanobenzene-1-sulfonyl chloride exhibit significant biological activities. Specifically, it has been noted for its role as an intermediate in synthesizing sulfonamide compounds that act as inhibitors of ribonucleotide reductase, an enzyme critical for DNA synthesis. This suggests potential applications in cancer treatment and other diseases associated with aberrant cell proliferation .
The synthesis of 4-chloro-2-cyanobenzene-1-sulfonyl chloride involves a three-step process:
- Formation of Intermediate: React 2-fluoro-5-chlorobenzonitrile with sodium sulfide nonahydrate.
- Oxidation: The resulting intermediate is oxidized using sodium hypochlorite.
- Final Reaction: The oxidized product is then treated with thionyl chloride to yield 4-chloro-2-cyanobenzene-1-sulfonyl chloride.
This method is advantageous due to its simplicity, low toxicity of raw materials, and minimal waste generation, making it suitable for industrial production .
4-Chloro-2-cyanobenzene-1-sulfonyl chloride is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly sulfonamides that inhibit ribonucleotide reductase. Additionally, it finds applications in:
- Organic Synthesis: As a building block for various organic compounds.
- Chemical Research: Utilized in laboratories for developing new chemical entities.
Its role in drug development underscores its importance in medicinal chemistry .
Interaction studies involving 4-chloro-2-cyanobenzene-1-sulfonyl chloride focus on its reactivity with various nucleophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing biologically active molecules. The compound's reactivity profile indicates that it can effectively form covalent bonds with amino groups found in many biological molecules, which is essential for drug design and development .
Several compounds share structural similarities with 4-chloro-2-cyanobenzene-1-sulfonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-4-cyanobenzenesulfonyl chloride | C7H3Cl2NO2S | Different substitution pattern on the benzene ring |
| Benzene sulfonyl chloride | C6H5ClO2S | Lacks cyano group; simpler structure |
| 4-Fluoro-2-cyanobenzenesulfonyl chloride | C7H3ClFNO2S | Fluorine substitution instead of chlorine |
The uniqueness of 4-chloro-2-cyanobenzene-1-sulfonyl chloride lies in its specific combination of functional groups and their positions on the aromatic ring, which influence its reactivity and biological activity compared to these similar compounds .








